Enantiomeric Purity: (2R,3R) vs. Diexo Mixtures
The (2R,3R) isomer is offered with a minimum purity of 95% (HPLC) by commercial suppliers such as Enamine, as indicated by product specification EN300-54227 [1]. This contrasts with the commonly available 'diexo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid' (CAS 88330-32-9), which is defined as the (2R,3S) stereoisomer [2]. Procuring the (2R,3R)-isomer ensures the correct spatial orientation, whereas the generic diexo mixture would introduce the incorrect stereochemistry, potentially nullifying biological activity or leading to false structure-activity conclusions.
| Evidence Dimension | Stereochemical identity (Chiral purity) |
|---|---|
| Target Compound Data | (2R,3R) configuration; ≥95% purity (HPLC) |
| Comparator Or Baseline | Diexo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid (CAS 88330-32-9; (2R,3S) configuration) |
| Quantified Difference | Fundamentally different disastereomer; purity of specific isomer vs. undefined isomeric mixture |
| Conditions | Supplier QC documentation; PubChem structure records |
Why This Matters
For a procurement decision, specifying the correct enantiomer (2R,3R) is essential to avoid purchasing an incorrect or undefined diastereomer, thereby ensuring experimental reproducibility and valid SAR correlations.
- [1] (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid, Enamine Catalog EN300-54227. Chembase.cn. Retrieved from https://www.chembase.cn View Source
- [2] diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid. PubChem CID 59451722. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/59451722 View Source
